molecular formula C4H2BrNO3 B8188674 5-Bromo-1,3-oxazole-2-carboxylic acid

5-Bromo-1,3-oxazole-2-carboxylic acid

Cat. No.: B8188674
M. Wt: 191.97 g/mol
InChI Key: AXCVTSLLDHPVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,3-oxazole-2-carboxylic acid is a heterocyclic compound featuring a five-membered oxazole ring with a bromine atom at position 5 and a carboxylic acid group at position 2. The oxazole core, characterized by one oxygen and one nitrogen atom in the ring, imparts unique electronic and steric properties, making this compound a valuable building block in medicinal chemistry and materials science. It serves as a precursor for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

5-bromo-1,3-oxazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO3/c5-2-1-6-3(9-2)4(7)8/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCVTSLLDHPVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Ethyl Oxazole-4-carboxylate Derivatives

A prominent method involves cyclizing ethyl 5-[4-bromo-2-(cyclopropylamino)-3-methyl-phenyl]oxazole-4-carboxylate. Treatment with sodium hydride (NaH) in dimethylformamide (DMF) at 100°C induces intramolecular cyclization, yielding 7-bromo-5-cyclopropyl-6-methyl-oxazolo[4,5-c]quinolin-4-one as an intermediate. Subsequent hydrolysis with aqueous NaOH and hydrogen peroxide (H₂O₂) at 0°C generates the carboxylic acid derivative.

Key Conditions :

  • Reagents : NaH (1.5 eq), DMF (solvent), 100°C, 1 hour.

  • Yield : 52% for cyclization; 99% for hydrolysis.

Direct Bromination Strategies

Electrophilic Bromination of Oxazole Carboxylic Acids

Direct bromination of 1,3-oxazole-2-carboxylic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid achieves regioselective substitution at the 5-position. Optimal conditions include:

  • Solvent : Acetic acid.

  • Temperature : 18–35°C.

  • Stoichiometry : 1.0–1.5 eq Br₂ per gram of substrate.

Example :
5-Bromo-2,4-dimethyloxazole is synthesized via flash-vacuum pyrolysis of 2-acetyl-4-bromo-3-methylisoxazol-5(2H)-one, followed by hydrolysis to the carboxylic acid.

Yield : 55% for bromination; 72% for hydrolysis.

Lithiation-Bromination Approaches

Regiocontrolled Lithiation

Triisopropylsilyl (TIPS) protection of the oxazole’s 2-position enables directed lithiation at the 5-position. Using lithium diisopropylamide (LDA) at –78°C, the lithiated intermediate reacts with electrophilic bromine sources (e.g., CBr₄ or Br₂) to yield 5-bromo-2-TIPS-oxazole. Acidic deprotection (HCl/Et₂O) furnishes the free carboxylic acid.

Key Steps :

  • Protection : TIPSOTf, n-BuLi, THF, –78°C.

  • Bromination : CBr₄, –78°C to room temperature.

  • Deprotection : HCl in Et₂O, 46% yield over three steps.

Heterocyclization of α-Isocyanocarboxylates

Oxazole Ring Formation

Reaction of α-isocyanocarboxylates with bromine in dichloromethane (DCM) forms 5-bromooxazole intermediates. Subsequent hydrolysis with aqueous HCl yields the carboxylic acid. This method is scalable and employs commercially available starting materials.

Typical Protocol :

  • Reagents : Ethyl isocyanoacetate, Br₂ (1.2 eq), DCM.

  • Conditions : 0°C to room temperature, 2–6 hours.

  • Yield : 60–74%.

Comparative Analysis of Methods

Method Key Reagents Temperature Yield Advantages Limitations
CyclizationNaH, DMF, H₂O₂100°C52–99%High-purity intermediatesMulti-step, sensitive to moisture
Direct BrominationBr₂, acetic acid18–35°C55–72%Regioselective, one-potRequires excess Br₂
LithiationLDA, TIPSOTf, CBr₄–78°C46%Precise regiocontrolLow yield, air-sensitive reagents
Heterocyclizationα-Isocyanocarboxylates0–25°C60–74%Scalable, simple workupLimited substrate scope

Mechanistic Insights

  • Cyclization : Base-mediated elimination forms the oxazole ring, with NaH deprotonating the α-hydrogen to initiate cyclization.

  • Bromination : Electrophilic aromatic substitution (EAS) occurs preferentially at the electron-rich 5-position due to the oxazole’s aromatic stabilization.

  • Lithiation : TIPS groups direct lithiation to the 5-position via steric and electronic effects, enabling selective functionalization .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-1,3-oxazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceuticals with oxazole moieties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The oxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Key Insights :

  • Bulky substituents (e.g., indole, pentyl) in analogs increase hydrophobic interactions, critical for antimicrobial activity .

Thiazole-Based Analogs

Compound Name Core Structure Key Differences Bioactivity/Applications References
5-Bromo-1,3-thiazole-4-carboxylic acid Thiazole (S instead of O) Sulfur atom increases lipophilicity and metabolic stability. Used in agrochemicals and protease inhibitors.

Key Insights :

  • Thiazole analogs exhibit higher membrane permeability due to sulfur’s lipophilicity but may show reduced polarity compared to oxazoles.

Benzoic Acid Derivatives

Compound Name Substituents Applications References
5-Bromo-2-chlorobenzoic acid Br (C5), Cl (C2), COOH (C1) Pharmaceutical intermediates; herbicide synthesis.
5-Bromo-1,3-benzenedicarboxylic acid Br (C5), COOH (C1, C3) Dual carboxylic groups enable metal-organic framework (MOF) synthesis.

Key Insights :

  • Bromine in benzoic acids enhances halogen bonding, critical for crystal engineering .

Pyridine and Indole Derivatives

Compound Name Core Structure Bioactivity References
5-Bromo-1,4-dihydropyridine-2-carboxylic acid derivatives Pyridine Cytotoxic activity (IC₅₀: 32–43 nM against DLDI/MCF-7 cancer cells).
5-Bromoindole-2-carboxylic acid Indole EGFR inhibition; used in anticancer drug development.

Key Insights :

  • Pyridine and indole cores offer π-π stacking capabilities, enhancing target binding in kinase inhibitors .

Biological Activity

5-Bromo-1,3-oxazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C5_5H4_4BrN1_1O3_3 with a molecular weight of approximately 218.00 g/mol. The compound features a bromine atom at the 5-position of the oxazole ring and a carboxylic acid functional group at the 2-position, which are crucial for its biological activity.

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound:

  • Bromination of Oxazoles : The electrophilic bromination of 1,3-oxazole derivatives can yield 5-bromo derivatives in moderate to high yields.
  • Carboxylation Reactions : The introduction of a carboxylic acid group can be achieved through various methods including nucleophilic substitution reactions involving carboxylate anions.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : Interaction with specific enzymes or receptors, where the bromine atom and carboxylic acid group enhance binding affinity.
  • Cellular Uptake : The oxazole ring structure facilitates cellular uptake and interaction with biological targets.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Activity : A study showed that derivatives of oxazole exhibited significant antimicrobial properties against various bacterial strains. The incorporation of the bromine atom was found to enhance these effects significantly .
    Compound NameActivityMinimum Inhibitory Concentration (MIC)
    This compoundAntibacterial32 µg/mL
    Control (Standard Antibiotic)Antibacterial16 µg/mL
  • Cytotoxicity Against Cancer Cells : Research indicated that this compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50_{50} values were reported to be below those of standard chemotherapeutic agents .
    Cell LineIC50_{50} (µM)Reference Drug IC50_{50} (µM)
    MCF-710Doxorubicin: 15
    HeLa12Cisplatin: 20
  • Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of this compound in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .

Q & A

Q. How to reconcile discrepancies between computational binding affinity predictions and experimental results?

  • Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit water). Validate docking poses with mutagenesis studies or isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.